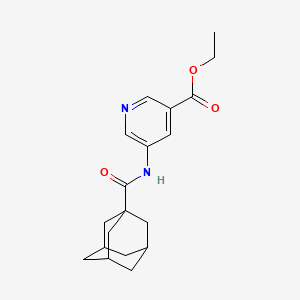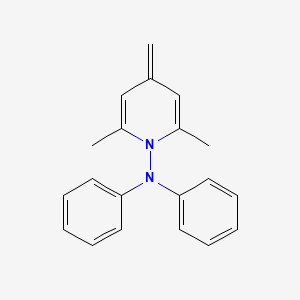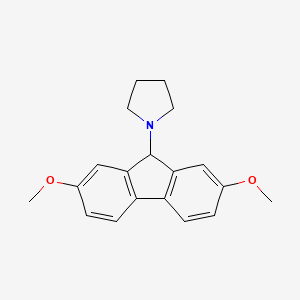
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine is a chemical compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic synthesis and materials science. This particular compound features a pyrrolidine ring attached to a fluorene backbone, which is further substituted with methoxy groups at the 2 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through various methods, including the Friedel-Crafts alkylation of biphenyl with methylene chloride, followed by cyclization.
Introduction of Methoxy Groups: The methoxy groups can be introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the fluorene backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorenes or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes.
科学的研究の応用
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Uniqueness
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine is unique due to the presence of methoxy groups at the 2 and 7 positions of the fluorene backbone, which can influence its chemical reactivity and interactions with biological molecules. This structural feature distinguishes it from other fluorenes and pyrrolidine derivatives, potentially leading to unique applications and properties.
特性
CAS番号 |
116997-65-0 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
1-(2,7-dimethoxy-9H-fluoren-9-yl)pyrrolidine |
InChI |
InChI=1S/C19H21NO2/c1-21-13-5-7-15-16-8-6-14(22-2)12-18(16)19(17(15)11-13)20-9-3-4-10-20/h5-8,11-12,19H,3-4,9-10H2,1-2H3 |
InChIキー |
ANWLHLAFLBQGJW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(C2N4CCCC4)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


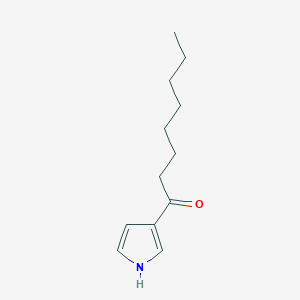
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

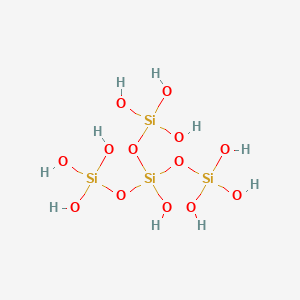
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
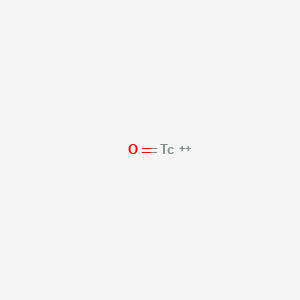
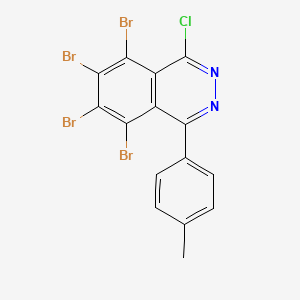
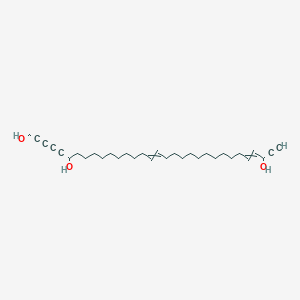
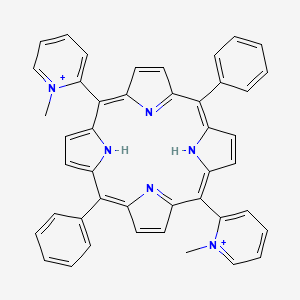
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
